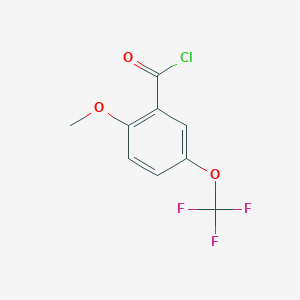

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

CAS No.: 191604-91-8

Cat. No.: VC3997269

Molecular Formula: C9H6ClF3O3

Molecular Weight: 254.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191604-91-8 |

|---|---|

| Molecular Formula | C9H6ClF3O3 |

| Molecular Weight | 254.59 g/mol |

| IUPAC Name | 2-methoxy-5-(trifluoromethoxy)benzoyl chloride |

| Standard InChI | InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 |

| Standard InChI Key | RUAKPPHFBCDTSH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl |

Introduction

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a specialized organic compound primarily used as an intermediate in chemical synthesis. Its molecular formula is , and it has a molecular weight of 254.59 g/mol. The compound is characterized by the presence of both methoxy and trifluoromethoxy functional groups on a benzoyl chloride backbone, contributing to its unique reactivity and applications .

Synthesis and Preparation

The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of the corresponding benzoyl precursor. This process is carried out under controlled conditions to ensure the selective formation of the acyl chloride functional group without affecting the other substituents on the aromatic ring. Specific methods for its preparation are often proprietary or detailed in patent literature .

Applications

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride serves as an intermediate in various chemical reactions, including:

-

Pharmaceutical Synthesis: It is used to introduce trifluoromethoxy groups into drug candidates, which can enhance bioavailability, metabolic stability, and lipophilicity.

-

Agrochemical Development: The compound is employed in synthesizing herbicides and pesticides, where fluorinated groups improve efficacy and environmental stability.

-

Material Science: It finds applications in creating specialty polymers and coatings due to its unique electronic properties imparted by the trifluoromethoxy group .

Reactivity and Safety Considerations

-

Reactivity: It reacts violently with water, releasing hydrogen chloride gas.

-

Safety Precautions: Proper personal protective equipment (PPE) such as gloves, goggles, and fume hoods should be used when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume